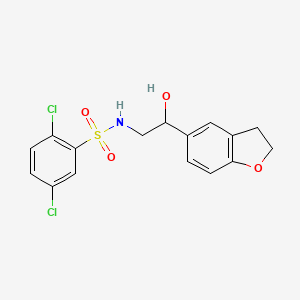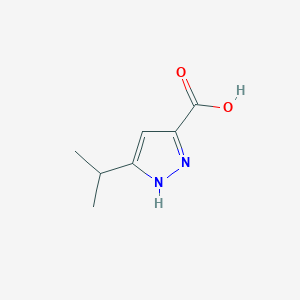![molecular formula C15H16N2OS B2480365 1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919227-54-6](/img/structure/B2480365.png)
1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Thio-CPDP and is a member of the cyclopenta[d]pyrimidine family of compounds.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” (STL208825), focusing on six unique applications:
Anti-Cancer Research
STL208825 has shown promising results in anti-cancer research. Its structure allows it to interact with various cancer cell lines, inhibiting their proliferation. Studies have demonstrated its effectiveness against cell lines such as Hela, A549, HepG2, and MCF-7, with significant antiproliferative activity . This makes it a potential candidate for developing new cancer therapies.
Molecular Docking Studies
The compound has been extensively used in molecular docking studies to understand its binding orientations and interactions with target proteins. These studies help in elucidating the mechanism of action of STL208825 and its potential as a lead compound in drug design . Molecular docking has revealed its strong binding affinity with specific protein targets, which is crucial for its biological activity.
HIV-1 Integrase Inhibition
Research has explored the potential of STL208825 derivatives in inhibiting HIV-1 integrase, an enzyme critical for the replication of the HIV virus. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity, showing promising results in vitro . This application highlights its potential in antiviral drug development.
Antimicrobial Activity
STL208825 has also been investigated for its antimicrobial properties. Its unique chemical structure allows it to disrupt microbial cell walls and inhibit the growth of various bacterial and fungal strains. This makes it a valuable compound in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .
Neuroprotective Effects
Studies have suggested that STL208825 may have neuroprotective effects, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate oxidative stress and inflammation in neural cells could provide therapeutic benefits in preventing or slowing the progression of these diseases .
Anti-Inflammatory Applications
The compound has been shown to possess anti-inflammatory properties, which are beneficial in treating various inflammatory conditions. Research indicates that STL208825 can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models . This application is particularly relevant for developing treatments for chronic inflammatory diseases.
These applications demonstrate the versatility and potential of STL208825 in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Novel anti-cancer agents: design, synthesis, biological activity, molecular docking, and MD simulations 8-ETHYL-4,6,6,8-TETRAMETHYL-3,4,6,7-TETRAHYDRO-1H-CYCLOPENTA(G)-2-BENZOPYRAN Mass Spectrum Design, Synthesis and In Vitro Evaluation of 4-Oxo-6-Substituted
properties
IUPAC Name |
1-(2-phenylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15-16-14(19)12-7-4-8-13(12)17(15)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIWGNJHMIPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)



![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)